molecular formula C17H20N2O6S B2766135 3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795364-27-0

3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2766135
CAS RN: 1795364-27-0
M. Wt: 380.42
InChI Key: SNHZLTZZPHDFAD-UHFFFAOYSA-N
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Description

“3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a pyrrolidine ring and a thiazolidine-2,4-dione moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazolidine-2,4-dione moiety is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

The synthesis of thiazolidine and its derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiazolidine-2,4-dione moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazolidine-2,4-dione moiety contains one nitrogen and one sulfur atom .

Scientific Research Applications

Role in Drug Discovery

The compound is a derivative of Pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inhibition of Wnt/β-catenin Signaling Pathway

New pyrrole and indole derivatives have been synthesized as human carbonic anhydrase (hCA) inhibitors with the potential to inhibit the Wnt/β-catenin signaling pathway . The presence of both N1- (4-sulfonamidophenyl) and 3- (3,4,5-trimethoxyphenyl) substituents was essential for strong hCA inhibitors .

Inhibition of Tubulin Polymerization

The compound has been designed as a new CA inhibitor by introducing a sulfonamide group at the N1-phenyl of 2−4,23−25 whose primary activity was the inhibition of tubulin polymerization .

Biological Properties of Thiazolidine Derivatives

The compound is a derivative of Thiazolidine , a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom, which exhibits notable medicinal and pharmaceutical properties . Thiazolidine motifs show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug design . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-23-12-5-4-11(14(24-2)15(12)25-3)16(21)18-7-6-10(8-18)19-13(20)9-26-17(19)22/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHZLTZZPHDFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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